![molecular formula C10H9IO3 B2621848 Methyl 3-(3-iodophenyl)-3-oxopropanoate CAS No. 260969-02-6](/img/structure/B2621848.png)
Methyl 3-(3-iodophenyl)-3-oxopropanoate
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Overview
Description
Methyl 3-(3-iodophenyl)-3-oxopropanoate, also known as MIOK, is an organic compound that belongs to the class of esters. It is a white crystalline powder with a molecular formula of C11H9IO4 and a molecular weight of 344.09 g/mol. MIOK is widely used in scientific research for its unique properties and applications.
Mechanism of Action
The mechanism of action of Methyl 3-(3-iodophenyl)-3-oxopropanoate is not well understood. However, it is believed to act as a nucleophile in various reactions, including esterification, aldol condensation, and Michael addition.
Biochemical and Physiological Effects:
Methyl 3-(3-iodophenyl)-3-oxopropanoate has been shown to exhibit various biochemical and physiological effects. It has been reported to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. It has also been shown to exhibit antitumor activity, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
Methyl 3-(3-iodophenyl)-3-oxopropanoate has several advantages in laboratory experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and has a relatively long shelf life. However, it can be hazardous to handle due to its toxic and irritant properties. It is also incompatible with strong oxidizing agents and strong bases.
Future Directions
There are several potential future directions for the research on Methyl 3-(3-iodophenyl)-3-oxopropanoate. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another potential direction is to explore its potential as a reagent in the synthesis of various organic compounds. Further research is needed to fully understand the mechanism of action of Methyl 3-(3-iodophenyl)-3-oxopropanoate and its potential applications in various fields of science.
In conclusion, Methyl 3-(3-iodophenyl)-3-oxopropanoate is a unique compound with various applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions make it an important compound in the field of organic chemistry.
Synthesis Methods
Methyl 3-(3-iodophenyl)-3-oxopropanoate can be synthesized through a reaction between 3-iodobenzoic acid and methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction takes place through an esterification process, resulting in the formation of Methyl 3-(3-iodophenyl)-3-oxopropanoate.
Scientific Research Applications
Methyl 3-(3-iodophenyl)-3-oxopropanoate has been extensively used in scientific research for various applications. It is commonly used as a reagent in organic synthesis to prepare various derivatives of phenylpropanoids. It has also been used in the synthesis of various heterocyclic compounds, including pyrimidines, pyridazines, and pyrazoles.
properties
IUPAC Name |
methyl 3-(3-iodophenyl)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKDVTLCPLPCLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC(=CC=C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-iodophenyl)-3-oxopropanoate | |
CAS RN |
260969-02-6 |
Source
|
Record name | 260969-02-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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